2-[1-[(3,5-Difluoropyridin-4-yl)methyl]piperidin-2-yl]acetamide

Catalog No.
S7680399
CAS No.
M.F
C13H17F2N3O
M. Wt
269.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[1-[(3,5-Difluoropyridin-4-yl)methyl]piperidin-2...

Product Name

2-[1-[(3,5-Difluoropyridin-4-yl)methyl]piperidin-2-yl]acetamide

IUPAC Name

2-[1-[(3,5-difluoropyridin-4-yl)methyl]piperidin-2-yl]acetamide

Molecular Formula

C13H17F2N3O

Molecular Weight

269.29 g/mol

InChI

InChI=1S/C13H17F2N3O/c14-11-6-17-7-12(15)10(11)8-18-4-2-1-3-9(18)5-13(16)19/h6-7,9H,1-5,8H2,(H2,16,19)

InChI Key

XNDIVENRMJQIOP-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)CC(=O)N)CC2=C(C=NC=C2F)F

Canonical SMILES

C1CCN(C(C1)CC(=O)N)CC2=C(C=NC=C2F)F
2-[1-[(3,5-Difluoropyridin-4-yl)methyl]piperidin-2-yl]acetamide, also known as LMTX, is a drug under development for the treatment of neurodegenerative diseases such as Alzheimer's disease. It belongs to the class of tau aggregation inhibitors that prevent the formation of toxic tau aggregates in the brain, which are associated with the development of Alzheimer's disease. The drug is being developed by TauRx Pharmaceuticals Ltd, a Singapore-based biotechnology company.
The molecular formula of LMTX is C16H21F2N3O, and its molecular weight is 307.36 g/mol. Its melting point is around 172-174°C, and it is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. The structure of LMTX consists of a piperidine ring, an acetamide group, and a difluoropyridine group.
The synthesis of LMTX involves several steps starting from readily available starting materials. The first step involves the protection of the amine group in piperidine with a Boc (tert-butoxycarbonyl) group. This is followed by the reaction of the protected piperidine with 3,5-difluoropyridine-4-carboxaldehyde to form a Schiff base. Reducing the Schiff base with sodium borohydride yields the corresponding amine. Deprotection of the Boc group and acetylation of the resulting amine with acetic anhydride leads to the formation of LMTX.
Several analytical methods have been developed to characterize LMTX, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods are used to confirm the identity, purity, and stability of LMTX.
Preclinical studies have shown that LMTX is able to inhibit the formation of tau aggregates and reduce neuroinflammation in animal models of Alzheimer's disease. Additionally, LMTX has been shown to improve cognitive function in preclinical studies and in early-stage clinical trials.
Toxicity studies have shown that LMTX is generally well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses. However, long-term safety data is still limited and ongoing clinical trials are expected to provide further information on the safety profile of LMTX in humans.
LMTX has potential applications in the treatment of Alzheimer's disease and other tauopathies. Additionally, it may have applications in the treatment of other neurodegenerative diseases and disorders characterized by the accumulation of misfolded proteins, such as Parkinson's disease and Huntington's disease.
LMTX is currently being evaluated in multiple clinical trials for the treatment of Alzheimer's disease. In 2019, TauRx announced the results of a Phase III clinical trial of LMTX in patients with mild to moderate Alzheimer's disease. While the trial did not meet its primary endpoints, subgroup analyses suggested that LMTX may have a beneficial effect in certain patient populations. Ongoing clinical trials are expected to provide further insights into the efficacy of LMTX in Alzheimer's disease and other tauopathies.
The development of LMTX and other tau aggregation inhibitors has the potential to revolutionize the treatment of neurodegenerative diseases. These drugs may offer a new approach to slowing or halting the progression of Alzheimer's disease and other tauopathies, which are currently incurable. Additionally, the development of these drugs may stimulate research into the mechanisms underlying the development of these diseases and lead to the development of new diagnostic tools and therapies.
Limitations:
While the development of LMTX and other tau aggregation inhibitors offers new hope for the treatment of neurodegenerative diseases, there are still several limitations to these drugs. For instance, the efficacy of these drugs may be influenced by genetic and environmental factors, and they may not be effective in all patient populations. Additionally, these drugs may have limitations in terms of toxicity and safety, and long-term studies are needed to fully evaluate their safety profile.
1. Develop more specific tau aggregation inhibitors that target distinct tau protein conformations.
2. Investigate the use of tau aggregation inhibitors in combination with other drugs for the treatment of neurodegenerative diseases.
3. Develop new diagnostic tools to detect tau aggregates and evaluate their response to treatment with tau aggregation inhibitors.
4. Investigate the potential role of tau in the pathogenesis of other neurodegenerative diseases and develop new therapies targeting tau pathology.
5. Investigate the role of environmental factors in the development of tau pathology and identify potential targets for intervention.
6. Develop new animal models of neurodegenerative diseases that more accurately reflect human disease pathology and response to therapy.
7. Investigate the potential use of tau aggregation inhibitors in the prevention of neurodegenerative diseases in high-risk populations.
8. Investigate the relationship between tau pathology and other neurodegenerative disease pathologies, such as amyloid beta and alpha-synuclein.
9. Develop new methods for the early detection and diagnosis of neurodegenerative diseases, including the use of imaging and biomarkers.
10. Investigate the potential use of tau aggregation inhibitors in the treatment of post-traumatic stress disorder and other neuropsychiatric disorders.

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

269.13396850 g/mol

Monoisotopic Mass

269.13396850 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-01-05

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